molecular formula C13H12O5 B2991719 5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid CAS No. 842954-83-0

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid

Cat. No.: B2991719
CAS No.: 842954-83-0
M. Wt: 248.234
InChI Key: FSDGPLUOJFBNLG-UHFFFAOYSA-N
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Description

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid is a furan-3-carboxylic acid derivative featuring a methoxy-phenoxymethyl substituent at the 5-position of the furan ring.

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-11-4-2-3-5-12(11)18-8-10-6-9(7-17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDGPLUOJFBNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methoxyphenol and furan-3-carboxylic acid.

    Etherification: The 2-methoxyphenol undergoes etherification with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate to form 2-methoxyphenoxymethyl chloride.

    Coupling Reaction: The 2-methoxyphenoxymethyl chloride is then coupled with furan-3-carboxylic acid in the presence of a base, such as sodium hydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Furan-3,4-dicarboxylic acid derivatives.

    Reduction: 5-(2-Methoxy-phenoxymethyl)-furan-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-phenoxy group can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Functional Groups
  • 5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) : A fungal metabolite initially misidentified as kojic acid due to overlapping ¹H-NMR spectra. Key differences include distinct ¹³C-NMR signals (e.g., C-7 at δ 63.3 vs. δ 61.3 for kojic acid) and UV spectral profiles (λmax 270 nm vs. 216 nm in water) .
  • 5-[(4-Methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid: Features a para-methoxyphenoxymethyl group and a methyl group at position 2.
  • 5-(2-Chloroacetyl)furan-3-carboxylic acid : Substituted with a chloroacetyl group, this compound exhibits higher electrophilicity due to the electron-withdrawing chlorine atom, which may influence its reactivity in synthetic pathways or biological interactions .
Naphtho-Fused Derivatives
  • Naphtho[1,2-b]furan-3-carboxylic acid derivatives: These compounds, such as 4-hydroxy-5-methoxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid, demonstrate enhanced antimicrobial activity against plant pathogens (e.g., EC50 values of 0.38–0.91 mg/L against Botrytis cinerea).

Spectroscopic and Analytical Comparisons

Table 1: Key Spectroscopic Differences
Compound ¹H-NMR (δ, DMSO-d6) ¹³C-NMR (δ) UV λmax (nm, H2O)
5-(Hydroxymethyl)furan-3-carboxylic acid 4.40 (d, J=5.8 Hz, CH2), 12.60 (COOH) C-7: 63.3, COOH: 168.1 270
Kojic acid 4.40 (s, CH2OH), 12.60 (COOH) C-7: 61.3, COOH: 168.5 216
5-[(4-Methoxyphenoxy)methyl]-2-methyl derivative Not reported Not reported Not reported
  • Mass Spectrometry : Both 5-(hydroxymethyl)furan-3-carboxylic acid and kojic acid share similar fragmentation patterns ([M+H]⁺ at m/z 143), but their derivatives (e.g., acetylated forms) show distinct shifts in ¹H-NMR (Δδ 0.55 for methylene protons) .

Biological Activity

5-(2-Methoxy-phenoxymethyl)-furan-3-carboxylic acid (CAS No. 842954-83-0) is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H12O5
  • Molecular Weight : 248.23 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
  • Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Biological Activities

  • Antimicrobial Activity
    • In vitro Studies : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant potency, particularly against Gram-positive bacteria.
    • Case Study Example : In a study comparing various phenolic compounds, this compound demonstrated superior activity against Staphylococcus aureus compared to control agents like ciprofloxacin.
  • Antitumor Activity
    • Mechanism : The compound has been investigated for its potential as an antitumor agent. It is believed to exert its effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
    • Research Findings : In animal models, administration of the compound resulted in decreased tumor size and improved survival rates, indicating its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects
    • Experimental Evidence : Studies have shown that this compound can reduce inflammatory markers in cell cultures, suggesting a role in managing inflammatory diseases.

Data Table of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
AntitumorMouse xenograft modelTumor size reduction
Anti-inflammatoryRAW 264.7 macrophagesDecreased TNF-alpha

Case Studies

  • Antimicrobial Efficacy
    A study published in MDPI demonstrated the effectiveness of various furan derivatives, including this compound, showing promising results against multi-drug resistant bacterial strains.
  • Cancer Research
    In a preclinical trial, the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor volume and enhanced apoptosis markers within the tumor tissue, supporting its potential role as an anticancer agent.

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